5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Description
5-(Benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS: 299916-62-4; molecular formula: C₁₅H₁₄BrN₃O₂) is a pyrrolo-pyrimidine derivative characterized by a benzyloxymethyl group at position 5, a bromine atom at position 7, and a methoxy group at position 4 of the fused heterocyclic scaffold . It is commercially available as a white powder and is primarily utilized as a pharmaceutical intermediate in drug discovery and development .
Properties
IUPAC Name |
7-bromo-4-methoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-20-15-14-13(17-9-18-15)12(16)7-19(14)10-21-8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUIHHUGJSYWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1N(C=C2Br)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrimidine derivatives with brominated and methoxylated intermediates under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce production time. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira to form complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Coupling: Palladium catalysts and bases like triethylamine (TEA) are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has been studied for its applications in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism : The pyrrolo[3,2-d]pyrimidine scaffold (main compound) differs from pyrrolo[2,3-d]pyrimidine in ring fusion, altering electronic properties and binding interactions .
- Substituent Effects : Bromine at position 7 is common in analogues for cross-coupling (e.g., Suzuki reactions), while chloro/methoxy groups modulate reactivity and solubility .
- Functional Group Diversity : Benzyloxymethyl (main compound) introduces steric bulk and lipophilicity compared to smaller groups like methyl or hydrogen .
Reactivity Trends :
- Bromine at position 7 facilitates Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups .
- Methoxy groups (as in the main compound) are susceptible to demethylation (e.g., using BBr₃) to yield hydroxyl derivatives for further functionalization .
Physicochemical Properties
| Property | Main Compound | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine |
|---|---|---|---|
| Molecular Weight | 364.20 g/mol | 246.49 g/mol | 197.02 g/mol |
| LogP (Predicted) | ~2.5 (benzyloxymethyl increases lipophilicity) | ~2.1 | ~1.3 |
| Hydrogen Bond Acceptors | 5 | 3 | 3 |
| Solubility | Low (non-polar substituents) | Moderate (chloro enhances polarity) | Low |
Biological Activity
5-(Benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings on its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity.
- Molecular Formula : C₁₅H₁₄BrN₃O₂
- Molecular Weight : 348.2 g/mol
- CAS Number : 299916-62-4
- SMILES Notation : COc1c2c(c(cn2COCc2ccccc2)[Br])ncn1
Antiproliferative Activity
The compound has shown promising antiproliferative effects against various cancer cell lines. In a study evaluating a series of pyrrolo[3,2-d]pyrimidine derivatives, this compound exhibited significant inhibition of cell proliferation with IC₅₀ values in the low micromolar range. For instance:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK 293 | 5.3 |
These results suggest that the compound can effectively inhibit cancer cell growth, potentially making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been reported to inhibit receptor tyrosine kinases (RTKs), including VEGFR-2 and EGFR, which are crucial for angiogenesis and tumor growth . Additionally, the compound has shown activity comparable to established microtubule-targeting agents, indicating potential for combination therapies .
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in cancer cells, although the extent of this effect varies among different derivatives . The antioxidant activity is significant as it may contribute to the compound's overall therapeutic profile by mitigating oxidative stress associated with cancer progression.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Notably, it displayed selective activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests that the compound could be useful in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
- Case Study on Antiproliferative Effects : A study conducted on various derivatives of pyrrolo[3,2-d]pyrimidine highlighted that compounds similar to this compound showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments like doxorubicin .
- Antioxidant Evaluation : In another study assessing antioxidative properties, derivatives were tested using multiple methods (DPPH assay, ABTS assay), demonstrating that while some compounds exhibited strong antioxidant activity, others did not correlate their antioxidative capacity with antiproliferative effects .
- Antibacterial Assessment : The antibacterial efficacy was tested against various strains where the compound showed selective inhibition against E. faecalis, suggesting potential applications in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
